molecular formula C7H7NO4 B041512 2-Methoxy-5-nitrophenol CAS No. 636-93-1

2-Methoxy-5-nitrophenol

Cat. No.: B041512
CAS No.: 636-93-1
M. Wt: 169.13 g/mol
InChI Key: KXKCTSZYNCDFFG-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrophenol is an organic compound with the molecular formula C7H7NO4 . It is also known as 5-nitroguaiacol. This compound is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-5-nitrophenol are currently not well-defined in the literature. This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body. The specific targets of this compound remain to be identified .

Mode of Action

It is known to be a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH . This suggests that it may interact with its targets through a photochemical reaction.

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. Given its structural similarity to phenol, it may potentially influence pathways involving phenolic compounds. Specific pathways and their downstream effects remain to be determined .

Result of Action

The molecular and cellular effects of this compound are not well-studied. As a derivative of phenol, it may share some of phenol’s known effects, such as potential antimicrobial activity. Specific effects of this compound at the molecular and cellular level are yet to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure could potentially affect the activity of this compound. For instance, it is known to form upon irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH . .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-nitrophenol can be synthesized through the nitration of guaiacol (2-methoxyphenol). The nitration process involves the reaction of guaiacol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 5-position of the benzene ring .

Another method involves the photochemical substitution of 2-chloro-4-nitroanisole in the presence of aqueous sodium hydroxide. This reaction is carried out under irradiation at 25°C, resulting in the formation of this compound as one of the photoproducts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitrophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nitrating Agents: Concentrated sulfuric acid and nitric acid mixture.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

2-Methoxy-5-nitrophenol has several applications in scientific research:

Comparison with Similar Compounds

2-Methoxy-5-nitrophenol can be compared with other similar compounds such as:

Properties

IUPAC Name

2-methoxy-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKCTSZYNCDFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047021
Record name 2-Methoxy-5-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-93-1
Record name 5-Nitroguaiacol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-nitrophenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-5-nitrophenol
Source EPA DSSTox
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Record name 2-methoxy-5-nitrophenol
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Record name 2-METHOXY-5-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Methoxy-5-nitrophenol serves as a photolabile protecting group for the carboxyl function of neurotransmitters like glycine and beta-alanine. This "caging" strategy enables the study of neurotransmitter receptor kinetics in the microsecond time domain. Compounds like "caged glycine" and "caged beta-alanine" are biologically inert until exposed to a laser pulse (308 or 337 nm). This photolysis rapidly releases the active neurotransmitter, allowing researchers to investigate receptor activation with high temporal resolution [, ].

A: this compound has the molecular formula C7H7NO4. Studies employing spectroscopic techniques like FT-IR and FT-Raman, along with DFT calculations, have provided insights into its vibrational and molecular structure [].

A: While the provided research doesn't explicitly focus on the catalytic properties of this compound, its primary application revolves around its photolability to release active compounds. The research emphasizes its use as a protecting group rather than a catalyst [, ].

A: Yes, computational studies utilizing Density Functional Theory (DFT) have been conducted on this compound. These studies aimed to understand its electronic properties, including the HOMO-LUMO energy gap, which suggests the possibility of intramolecular charge transfer []. Additionally, theoretical calculations of 1H and 13C NMR chemical shifts have been performed and compared with experimental data [].

A: Research on eugenol analogs, structurally similar to this compound, reveals that the presence of an allyl substituent at C-4, an OH group at C-1, an OCH3 at C-2, or the inclusion of one or two NO2 groups in the benzene ring significantly influences antifungal activity []. These findings highlight the importance of specific structural features in determining biological activity within this class of compounds.

A: Although specific details regarding the environmental impact and degradation of this compound are limited in the provided research, one study identified it as a component of atmospheric fine particles in Nanjing, China []. This suggests the compound may be released into the environment, highlighting the need for further research on its environmental fate and potential effects.

ANone: Several analytical techniques have been employed for the detection and quantification of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED): This method utilizes a silver solid amalgam working electrode and has proven effective in analyzing mixtures of nitrophenols, including this compound [].
  • Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This highly sensitive and selective technique allows for the identification and quantification of trace amounts of this compound in complex matrices, such as atmospheric fine particles [].

A: this compound sodium salt is recognized for its potential to induce dragon's blood formation in Dracaena cambodiana, a plant species valued in traditional Chinese medicine. Research indicates that this compound can significantly increase the yield of dragon's blood resin, highlighting its potential for enhancing the production of this valuable natural product [].

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